1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrazole ring, where halogenation or alkylation can be achieved using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-4-phenyl-1H-pyrazole
- 1-ethyl-5-phenyl-4,5-dihydro-1H-pyrazole
- 3-methyl-5-phenyl-1H-pyrazole
Uniqueness
1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C16H20N4 |
---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
1-ethyl-4-[(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)methyl]pyrazole |
InChI |
InChI=1S/C16H20N4/c1-3-19-11-14(10-17-19)12-20-16(9-13(2)18-20)15-7-5-4-6-8-15/h4-8,10-11,16H,3,9,12H2,1-2H3 |
InChI Key |
XBOYXHLUZQUMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2C(CC(=N2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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